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molecular formula C11H20O2<br>CH2=CHCOOC8H17<br>C11H20O2 B090911 2-Ethylhexyl acrylate CAS No. 103-11-7

2-Ethylhexyl acrylate

Cat. No. B090911
M. Wt: 184.27 g/mol
InChI Key: GOXQRTZXKQZDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04121028

Procedure details

Using the same procedure as was described in the preceding Examples, an interpolymer of 6.2 parts of acrylic acid, 32.8 parts of methyl acrylate and 61.0 parts of 2-ethylhexyl acrylate was prepared in 73.04 parts of ethyl acetate and 25.11 parts of denatured ethanol. Acetylacetone, 0.5 part, triethylamine, 0.53 part and a 75 percent solution of titanium diisopropyl diacetylacetonate, 0.82 part, were added. The resulting adhesive composition had a solids content of 45% and a viscosity, at 25° C., of 1875 cps. The adhesive properties of the composition were: 0° Shear -- > 24 hours; 180° Peel -- 3.0 lbs. per inch of width; 90° Quick Stick -- 0.52 lb. per inch of width.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
titanium diisopropyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[CH2:7](O)[CH3:8].[C:10]([CH2:13][C:14](=O)C)(=O)[CH3:11].[CH2:17](N([CH2:22][CH3:23])CC)C>>[C:1]([OH:4])(=[O:3])[CH:2]=[CH2:7].[C:1]([O:4][CH3:5])(=[O:3])[CH:22]=[CH2:23].[C:1]([O:4][CH2:5][CH:6]([CH2:7][CH3:8])[CH2:11][CH2:10][CH2:13][CH3:14])(=[O:3])[CH:2]=[CH2:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
titanium diisopropyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C.
CUSTOM
Type
CUSTOM
Details
0° Shear
CUSTOM
Type
CUSTOM
Details
> 24 hours
CUSTOM
Type
CUSTOM
Details
180° Peel

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)O
Name
Type
product
Smiles
C(C=C)(=O)OC
Name
Type
product
Smiles
C(C=C)(=O)OCC(CCCC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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